molecular formula C10H22Cl2N2O2 B1454770 2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride CAS No. 1198178-56-1

2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride

Cat. No.: B1454770
CAS No.: 1198178-56-1
M. Wt: 273.2 g/mol
InChI Key: JBGLUXPMWADOJT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride (CAS 1198178-56-1) is a high-purity chemical compound offered specifically for research and development purposes. This methyl ester derivative of a piperazine-containing carboxylic acid is characterized by the presence of a basic piperazine nitrogen, which is stabilized as a dihydrochloride salt to enhance its properties for handling and use in synthetic applications. The compound serves as a versatile and valuable building block (synthon) in medicinal chemistry and drug discovery research. Its structure, featuring the piperazine moiety, is commonly exploited in the design and synthesis of biologically active molecules, making it particularly useful for constructing compound libraries or for use in lead optimization studies. The molecular framework suggests potential applications in developing ligands for various central nervous system (CNS) targets or other therapeutic areas where the piperazine scaffold is prevalent. This product is strictly intended for research applications in a controlled laboratory environment and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers can leverage this building block to introduce a specific steric and electronic profile into target molecules, facilitating the exploration of structure-activity relationships (SAR).

Properties

IUPAC Name

methyl 2,2-dimethyl-3-piperazin-1-ylpropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-10(2,9(13)14-3)8-12-6-4-11-5-7-12;;/h11H,4-8H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGLUXPMWADOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCNCC1)C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride involves the nucleophilic substitution of 2,2-dimethyl-3-bromopropionic acid methyl ester with piperazine. This reaction is typically conducted under basic conditions to facilitate the substitution and is followed by acid treatment to obtain the dihydrochloride salt.

Key steps:

  • Starting materials:

    • 2,2-Dimethyl-3-bromopropionic acid methyl ester
    • Piperazine
  • Reaction conditions:

    • Base: Sodium hydroxide or other suitable bases
    • Solvent: Typically an alcohol-water mixture or an organic solvent compatible with the reagents
    • Temperature: Controlled to optimize reaction rate and minimize side reactions
    • Atmosphere: Often inert (nitrogen or argon) to prevent oxidation
  • Post-reaction treatment:

    • Acidification with hydrochloric acid to convert the free base into the dihydrochloride salt form

This synthetic route is favored for its straightforward mechanism and relatively high yields. The nucleophilic amine group of piperazine attacks the electrophilic carbon attached to the bromine in the ester, displacing the bromide ion and forming the desired product.

Industrial Production Considerations

Industrial-scale production follows the same fundamental synthetic pathway but incorporates process optimization to enhance yield, purity, and cost-effectiveness.

  • Scale-up parameters:

    • Use of industrial-grade reagents
    • Optimization of reaction time and temperature to balance throughput and product quality
    • Efficient mixing and temperature control to ensure uniform reaction conditions
  • Purification techniques:

    • Recrystallization from suitable solvents to purify the dihydrochloride salt
    • Filtration and drying under controlled conditions to obtain a stable, high-purity product
  • Quality control:

    • Analytical methods such as HPLC, NMR, and mass spectrometry are employed to verify compound identity and purity

Reaction Mechanism and Chemical Analysis

The preparation involves a nucleophilic substitution (SN2) mechanism where the piperazine nitrogen attacks the electrophilic carbon of the bromopropionic ester. The reaction proceeds via displacement of bromide, forming the piperazinyl ester intermediate.

Step Reagents/Conditions Reaction Type Outcome
1 2,2-Dimethyl-3-bromopropionic acid methyl ester + Piperazine + NaOH Nucleophilic substitution (SN2) Formation of 2,2-dimethyl-3-piperazin-1-yl-propionic acid methyl ester
2 Hydrochloric acid (HCl) treatment Salt formation Conversion to dihydrochloride salt

Comparative Data Table of Preparation Methods

Parameter Laboratory Scale Preparation Industrial Scale Preparation
Starting materials High purity reagents Industrial-grade reagents
Reaction solvent Organic solvents or alcohol-water mixtures Optimized solvent systems for cost and efficiency
Reaction temperature Room temperature to moderate heating Controlled heating with precise temperature control
Reaction time Several hours (e.g., 6-12 h) Optimized for throughput (shorter reaction times)
Base used Sodium hydroxide or equivalent Strong bases compatible with large-scale reactors
Purification method Recrystallization, chromatography Recrystallization, filtration, drying
Yield Moderate to high (typically >70%) High (>80%) due to process optimization
Product form Free base or dihydrochloride salt Dihydrochloride salt preferred for stability

Research Findings and Literature Insights

  • The nucleophilic substitution route is well-established for preparing piperazine derivatives, with the reaction conditions influencing yield and purity significantly.
  • Hydrochloric acid treatment is essential to stabilize the compound as a dihydrochloride salt, enhancing solubility and shelf-life.
  • Analogous synthesis of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives has been reported, involving similar ester activation and amine coupling strategies using carbodiimide coupling agents, which can be adapted for related compounds.
  • The reaction can be monitored and optimized using spectroscopic methods such as NMR and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound, potentially altering the piperazine ring.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride is a chemical compound with several applications in scientific research. It is a synthetic compound derived from piperazine and is characterized by distinctive structural features that contribute to its biological activity. The molecular formula of the compound is C10H22Cl2N2O2 .

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry It serves as a building block in synthesizing more complex molecules.
  • Biology It is investigated for its potential biological activity and interactions with biological molecules. The piperazine ring structure plays a crucial role in modulating the activity of various biological targets and can potentially influence neurotransmitter systems and cellular signaling pathways.
  • Medicine It is explored for its potential therapeutic effects and as a precursor in drug development.
  • Industry It is utilized in producing various chemical products and intermediates.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
  • Substitution Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences between the target compound and analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Source
Target Compound (hypothetical) C₁₀H₁₉Cl₂N₂O₂* ~273.2 Piperazin-1-yl, methyl ester Not specified
2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propionic acid dihydrochloride C₁₀H₂₂Cl₂N₂O₂ 273.200 4-Methylpiperazinyl, carboxylic acid Supplier-listed (Advanced Technology)
Manidipine Dihydrochloride C₃₅H₃₈Cl₂N₄O₆ ~700.6 Diphenylmethyl-piperazinyl, dihydropyridine Antihypertensive drug
2-Amino-3-pyridin-2-yl-propionic acid methyl ester dihydrochloride C₉H₁₄Cl₂N₂O₂ ~259.14 Pyridin-2-yl, amino group Research chemical (95% purity)

*Calculated based on molecular formula.

Key Observations:

Piperazine Substitution : The target compound and the analog in differ in piperazine substitution (unsubstituted vs. 4-methyl). Methyl groups on piperazine can alter receptor binding affinity and metabolic stability .

Ester vs. Acid Forms : The methyl ester in the target compound likely enhances cell membrane permeability compared to the carboxylic acid form in ’s analog.

Pharmaceutical Relevance : Manidipine dihydrochloride () demonstrates that dihydrochloride salts of piperazine derivatives are viable in drug formulations, particularly for hypertension .

Biological Activity

2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride is a synthetic compound derived from piperazine, characterized by its unique structural features that contribute to its biological activity. With the molecular formula C10H22Cl2N2O2C_{10}H_{22}Cl_2N_2O_2, this compound has garnered interest in various fields, including medicinal chemistry and pharmacology.

The compound is known for its stability and solubility in various solvents, which facilitates its use in biological studies. The synthesis typically involves the reaction of 2,2-dimethyl-3-bromopropionic acid methyl ester with piperazine under basic conditions, followed by hydrochloric acid treatment to yield the dihydrochloride salt form .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperazine ring structure plays a crucial role in modulating the activity of various biological targets. This interaction can potentially influence neurotransmitter systems and cellular signaling pathways .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds can exhibit antimicrobial properties. Although specific data on this compound's antibacterial or antifungal activity is limited, related compounds have been documented to demonstrate efficacy against various pathogens .
  • Neuropharmacological Effects : Given the structural similarity to known psychoactive substances, there is potential for this compound to affect central nervous system functions. Investigations into its effects on neurotransmitter receptors could reveal insights into its possible anxiolytic or antidepressant properties .
  • Therapeutic Potential : The compound is being explored as a precursor in drug development, particularly in synthesizing more complex molecules that may have therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to this compound:

  • Antimicrobial Screening : A study evaluated various piperazine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. While specific results for this compound were not detailed, related compounds showed significant inhibition zones against pathogens such as E. coli and S. aureus .
  • Neurotransmitter Interaction : Research focusing on piperazine derivatives indicated potential modulation of serotonin receptors, suggesting that similar compounds could influence mood and anxiety disorders. The specific interactions of this compound with these receptors remain to be elucidated through targeted studies .
  • Drug Development Applications : The compound's structure allows it to be a versatile building block in organic synthesis, leading to the creation of novel pharmaceuticals targeting various diseases .

Data Table: Summary of Biological Activities

Activity Type Description Findings
AntimicrobialPotential effectiveness against bacteria and fungiRelated compounds show activity; specific data lacking
NeuropharmacologicalPossible effects on neurotransmitter systemsSimilar compounds modulate serotonin receptors
Therapeutic ApplicationsUse as a precursor in drug synthesisExplored for creating complex therapeutic agents

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for preparing 2,2-dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis often involves coupling a piperazine derivative with a substituted propionic acid ester, followed by dihydrochloride salt formation. For example, analogous compounds (e.g., Cetirizine dihydrochloride impurities) are synthesized using amine hydrochlorides neutralized with triethylamine (Et3_3N) to activate the nucleophilic piperazine group . Key parameters include solvent choice (e.g., dichloromethane or 1,4-dioxane), temperature (room temperature to 100°C), and stoichiometric ratios of reagents (1.1–1.5 equiv amine, 1.1–2.0 equiv Et3_3N) .

Q. Which analytical techniques are critical for characterizing the stereochemical and structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the presence of the dimethyl, piperazine, and ester moieties. For example, piperazine protons resonate at δ 2.5–3.5 ppm, while ester methyl groups appear near δ 3.6–3.8 ppm .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and mass spectrometry validate purity and molecular weight (e.g., [M+H+^+]+^+ for C12_{12}H23_{23}Cl2_2N2_2O2_2 ≈ 315.1) .

Advanced Research Questions

Q. How do reaction byproducts or impurities form during synthesis, and what strategies mitigate their generation?

  • Methodology : Common impurities include unreacted starting materials (e.g., residual piperazine) or ester hydrolysis products. For instance, Cetirizine dihydrochloride impurities (e.g., ACI 030217) are monitored via HPLC using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA). Mitigation involves optimizing reaction time, avoiding moisture, and using anhydrous solvents .

Q. What experimental evidence supports the stability of this compound under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation pathways. For related dihydrochloride salts (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride), decomposition occurs above 100°C or in alkaline conditions (pH > 8), forming free amines or ester hydrolysis products. Stability is monitored via thermal gravimetric analysis (TGA) and pH-dependent solubility tests .

Q. What pharmacological mechanisms are hypothesized for piperazine-containing analogs, and how might this compound interact with biological targets?

  • Methodology : Piperazine derivatives often act as histamine H1_1 receptor antagonists or modulate neurotransmitter systems. For example, Cetirizine analogs (with similar piperazine-ethyl ester structures) inhibit histamine binding via competitive antagonism. Computational docking (e.g., AutoDock Vina) and in vitro receptor-binding assays (e.g., radioligand displacement) are used to predict and validate interactions .

Experimental Design & Data Analysis

Q. How can researchers resolve contradictions in reported solubility or bioavailability data for this compound?

  • Methodology : Discrepancies may arise from polymorphic forms or counterion effects. For example, dihydrochloride salts of piperazine esters (e.g., Manidipine) show variable solubility in DMSO vs. aqueous buffers. Researchers should standardize solvent systems and use differential scanning calorimetry (DSC) to identify polymorphs .

Q. What in vitro models are appropriate for assessing the compound’s metabolic stability?

  • Methodology : Liver microsomal assays (human or rodent) quantify metabolic degradation. For ester-containing compounds, esterase activity in plasma or microsomes is critical. LC-MS/MS tracks parent compound depletion and identifies metabolites (e.g., hydrolyzed carboxylic acids) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride

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